tert-butyl-N-(2-ethoxyphenyl)carbamate
Description
tert-Butyl-N-(2-ethoxyphenyl)carbamate is a carbamate derivative featuring a tert-butyl group as a protective moiety and a 2-ethoxyphenyl substituent. The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines due to its stability under basic and nucleophilic conditions, while the 2-ethoxyphenyl group introduces steric and electronic effects that influence reactivity and solubility . This compound is structurally analogous to other Boc-protected aryl carbamates but is distinguished by the ethoxy substituent at the ortho position of the phenyl ring, which may enhance steric hindrance and alter electronic properties compared to para-substituted analogs .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-9-7-6-8-10(11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
NTNPGOUGRYWFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between tert-butyl-N-(2-ethoxyphenyl)carbamate and related compounds:
| Compound Name | Substituent Position/Group | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|
| This compound | 2-Ethoxy on phenyl | ~237.28* | Ortho-substituted ethoxy group increases steric hindrance; moderate polarity. | [6, 13] |
| tert-Butyl-N-(4-propan-2-yloxyphenyl)carbamate | 4-Isopropoxy on phenyl | ~265.34 | Para-substituted isopropoxy group reduces steric effects; higher lipophilicity. | [11] |
| tert-Butyl-N-(2-chlorophenyl)carbamate | 2-Chloro on phenyl | ~231.71 | Electron-withdrawing chloro group enhances electrophilic reactivity. | [2, 9] |
| tert-Butyl-N-(3-hydroxypropyl)carbamate | 3-Hydroxypropyl chain | ~189.23 | Aliphatic chain improves solubility in polar solvents; used as polymer initiator. | [4] |
*Calculated based on similar compounds in .
Key Observations :
- Electronic Effects : The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing chloro substituent in tert-butyl-N-(2-chlorophenyl)carbamate, which may reduce electrophilicity at the carbamate group .
- Solubility : Aliphatic derivatives like tert-butyl-N-(3-hydroxypropyl)carbamate exhibit higher water solubility due to the hydroxypropyl chain, whereas aromatic analogs (e.g., 2-ethoxyphenyl) are more lipophilic .
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